molecular formula C12H11N3 B2639803 4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile CAS No. 1345412-19-2

4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile

Cat. No. B2639803
CAS RN: 1345412-19-2
M. Wt: 197.241
InChI Key: RSUOWSGFGSNUNC-UHFFFAOYSA-N
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Description

“4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of imidazole derivatives, including “this compound”, is characterized by a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole and its derivatives are known to participate in a wide range of chemical reactions. They are used as important synthons in the development of new drugs . The specific chemical reactions involving “this compound” are not explicitly mentioned in the available literature.

Scientific Research Applications

Overview

The compound "4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile" is associated with a class of chemicals that have found various applications in scientific research, particularly in the field of medicinal chemistry and materials science. While direct studies on this specific compound were not identified, insights can be drawn from research on related imidazole derivatives and their applications.

Imidazole Derivatives in Medicinal Chemistry

Imidazole and its derivatives have been extensively explored for their medicinal properties. They are a core structure in many pharmacologically active molecules, offering a wide range of therapeutic benefits. For example, imidazole derivatives exhibit antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory activities among others. These compounds have been employed in the development of drugs for treating various diseases due to their versatile biological activities and potential for structural modification to enhance efficacy and selectivity (Iradyan et al., 2009).

Imidazole-Based Corrosion Inhibitors

Another significant application of imidazole derivatives is in the field of corrosion inhibition. Imidazoline and its derivatives, closely related to imidazole, have been widely used as effective corrosion inhibitors. These compounds are known for their low toxicity, cost-effectiveness, and environmental friendliness. The presence of a heterocyclic ring with nitrogen atoms enables strong adsorption onto metal surfaces, providing a protective layer against corrosion. This application is particularly relevant in the petroleum industry, where these compounds are employed to prevent the corrosion of pipelines and other infrastructure (Sriplai & Sombatmankhong, 2023).

Future Directions

Imidazole and its derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research may focus on developing novel imidazole derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-2-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-10-6-11(2-3-12(10)7-13)8-15-5-4-14-9-15/h2-6,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUOWSGFGSNUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the suspension of potassium carbonate (2.16 g,15.7 mmol) in THF at room temperature was added imidazole (4.27 g, 62.8 mmol). The mixture was stirred at room temperature for 10 minutes then 4-(bromomethyl)-2-methylbenzonitrile (CAS 1001055-64-6) (6.6 g, 31.4 mmol) was added and refluxed for 24 hours. The mixture was then cooled to room temperature. Potassium carbonate was filtered off. The filtrate was concentrated and residue was redissolved in dichloromethane. The dichloromethane phase was washed with water (three times) and then HCl (three times). To the combined HCl phase was added sodium carbonate (solid) and extracted with ethyl acetate. Ethyl acetate phase was washed with water and brine, dried over sodium sulfate and concentrated. Column chromatography (10% methanol/ethyl acetate) gave 4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile (3.59 g, 58%) as a white solid.
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.27 g
Type
reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Three

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